2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The process generally includes:
Protection of the amine group: The amine group of the amino acid is protected using the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the acetic acid derivative: The protected amino acid is then reacted with 1-methylcyclohexyl acetic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The removal of the Fmoc group is usually achieved using piperidine in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at the amine site. The compound can participate in various biochemical pathways, depending on its functionalization and the presence of other reactive groups.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)acetic acid
- (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldodec-11-enoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid is unique due to its specific structural configuration, which includes a cyclohexyl ring and an Fmoc-protected amine. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(13-7-2-8-14-24)21(22(26)27)25-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,7-8,13-15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIPWXDCTFSSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2003985-34-8 |
Source
|
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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